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molecular formula C10H10O3 B2618285 Benzyl 2-oxopropanoate CAS No. 18854-19-8

Benzyl 2-oxopropanoate

Cat. No. B2618285
M. Wt: 178.187
InChI Key: CNNBRFOPQDCGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754913B2

Procedure details

A stirred solution of 25 mL (147.5 mmole) of benzyl methacrylate in 500 mL of dichloromethane and 125 mL of methanol was cooled to −78° C. and ozonized until the solution was pale blue, indicating excess ozone. The solution was purged with nitrogen until the blue color of ozone had dissipated, and then 14.1 mL (192 mmole, 1.3 equivalents) of dimethyl sulfide was added rapidly dropwise under nitrogen. After stirring for one hour more at −78° C. the solution was removed from the cold bath and allowed to stir at room temperature for 3 hours. The solution may be stored overnight in the freezer at this point. Volatiles were removed on the rotary evaporator at 40° C. and the residue was taken up in 100 mL of dichloromethane and washed with 100 mL of water to remove dimethyl sulfoxide. The water layer was back extracted with a small volume of dichloromethane. The combined organics were washed with water in this fashion twice more. The final organic layer was filtered through cotton, concentrated on the rotary evaporator, and high-vacuum dried leaving an essentially quantitative yield of benzyl pyruvate as a colorless liquid. A small amount of formaldehyde methyl hemiacetal and/or the methyl hemiacetal of benzyl pyruvate may be present but do not interfere in the next step.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2](C)=[CH2:3].[O:14]=[O+][O-].CSC>ClCCl.CO>[C:1]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:5])[C:2]([CH3:3])=[O:14]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
14.1 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for one hour more at −78° C. the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with nitrogen until the blue color of ozone
CUSTOM
Type
CUSTOM
Details
was removed from the cold bath
STIRRING
Type
STIRRING
Details
to stir at room temperature for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
The solution may be stored overnight in the freezer at this point
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed on the rotary evaporator at 40° C.
WASH
Type
WASH
Details
washed with 100 mL of water
CUSTOM
Type
CUSTOM
Details
to remove dimethyl sulfoxide
EXTRACTION
Type
EXTRACTION
Details
The water layer was back extracted with a small volume of dichloromethane
WASH
Type
WASH
Details
The combined organics were washed with water in this fashion twice more
FILTRATION
Type
FILTRATION
Details
The final organic layer was filtered through cotton
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator, and high-vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=O)C)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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